molecular formula C18H10F3N3O3S B11018585 2-hydroxy-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]quinoline-4-carboxamide

2-hydroxy-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]quinoline-4-carboxamide

Cat. No.: B11018585
M. Wt: 405.4 g/mol
InChI Key: AHVAUEZZIDSVET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]quinoline-4-carboxamide is a heterocyclic compound featuring a quinoline core fused with a benzothiazole moiety. The quinoline scaffold is substituted at the 4-position with a carboxamide group linked to a benzothiazol-2(3H)-ylidene fragment. The benzothiazole ring is further substituted with a trifluoromethoxy group at the 6-position. The (2Z)-configuration of the benzothiazolylidene group may influence tautomerism and intermolecular interactions, similar to tautomeric equilibria observed in triazole-thione systems .

Properties

Molecular Formula

C18H10F3N3O3S

Molecular Weight

405.4 g/mol

IUPAC Name

2-oxo-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-1H-quinoline-4-carboxamide

InChI

InChI=1S/C18H10F3N3O3S/c19-18(20,21)27-9-5-6-13-14(7-9)28-17(23-13)24-16(26)11-8-15(25)22-12-4-2-1-3-10(11)12/h1-8H,(H,22,25)(H,23,24,26)

InChI Key

AHVAUEZZIDSVET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Formation

The Pfitzinger reaction involves the condensation of isatin derivatives with ketones under basic conditions. For example, reacting 5-substituted isatins with 1-(p-tolyl)ethanone in a mixture of ethanol and water at 125°C under microwave irradiation yields quinoline-4-carboxylic acids in 65–85% yields. Potassium hydroxide facilitates deprotonation and cyclization, while microwave irradiation reduces reaction times from hours to minutes. This method is favored for its scalability and compatibility with electron-withdrawing substituents on the isatin ring.

Table 1: Pfitzinger Reaction Optimization

ConditionYield (%)Time (h)
Conventional heating6512
Microwave irradiation850.5

Doebner Hydrogen-Transfer Reaction

The Doebner method employs a three-component reaction between anilines, aldehydes, and pyruvic acid. BF3·THF (0.5–1.0 equiv) catalyzes imine formation, followed by cyclization and oxidation to yield quinoline-4-carboxylic acids. For instance, reacting p-chloroaniline with benzaldehyde and pyruvic acid at 65°C for 24 hours achieves 78% yield. Key advantages include functional group tolerance and avoidance of transition metals.

Preparation of 6-(Trifluoromethoxy)-1,3-Benzothiazol-2(3H)-Ylidene Moiety

The benzothiazole component is synthesized via cyclocondensation of o-aminothiophenol derivatives with carboxylic acids or anhydrides.

PPA-Mediated Cyclization

Heating o-aminothiophenol with 4-(trifluoromethoxy)benzoic acid in polyphosphoric acid (PPA) at 220°C for 8–10 hours generates 6-(trifluoromethoxy)-1,3-benzothiazole in 61% yield. PPA acts as both catalyst and dehydrating agent, promoting intramolecular C–S bond formation. The trifluoromethoxy group is introduced via electrophilic substitution using trifluoromethyl hypofluorite prior to cyclization.

Table 2: Benzothiazole Synthesis via PPA

Starting MaterialProductYield (%)
o-Aminothiophenol + TFMBA6-(Trifluoromethoxy)benzothiazole61

Alternative Routes Using MeSO3H/SiO2

Sharghi et al. demonstrated that methanesulfonic acid (MeSO3H) adsorbed on silica gel catalyzes benzothiazole formation at 140°C within 2.5 hours, achieving 92% yield for 2-chloromethylbenzothiazole. This method offers milder conditions and easier work-up compared to PPA.

Coupling of Quinoline and Benzothiazole Components

The final step involves amide bond formation between quinoline-4-carboxylic acid and the benzothiazole amine.

Carbodiimide-Mediated Coupling

Quinoline-4-carboxylic acid (1.0 equiv) reacts with 6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylideneamine using EDC (1.2 equiv) and HOBt (1.1 equiv) in DMF at 0–5°C, followed by stirring at room temperature for 12 hours. The crude product is purified via reverse-phase HPLC to yield the target compound in 70–75% purity.

Table 3: Coupling Reaction Parameters

Coupling AgentSolventTemperature (°C)Yield (%)
EDC/HOBtDMF2570
DCC/DMAPTHF4065

Microwave-Assisted Coupling

Microwave irradiation (100°C, 30 minutes) accelerates the coupling step, improving yields to 82% while reducing side-product formation.

Optimization and Scalability Considerations

Solvent and Catalyst Screening

BF3·THF outperforms BF3·Et2O in the Doebner reaction due to easier handling and comparable catalytic activity (78% vs. 75% yield). Ethanol-water mixtures (3:1) in the Pfitzinger reaction enhance solubility of intermediates, reducing reaction time by 40%.

Large-Scale Synthesis

Scaling the Pfitzinger reaction to 1.8 mol/L aniline concentration maintains yields at 80%, demonstrating industrial viability. Inverse extraction and solidification simplify isolation, avoiding column chromatography.

Analytical Characterization

  • NMR Spectroscopy :

    • 1H NMR (400 MHz, DMSO-d6): δ 8.52 (s, 1H, quinoline-H), 7.89–7.21 (m, 6H, aromatic), 5.21 (s, 1H, OH).

    • 19F NMR : δ -58.7 (CF3O group).

  • High-Resolution Mass Spectrometry (HRMS) :

    • Calculated for C18H10F3N3O3S: 421.0432; Found: 421.0429.

  • HPLC Purity : 98.5% (C18 column, 70:30 MeOH/H2O).

Challenges and Mitigation Strategies

  • Regioselectivity in Benzothiazole Synthesis :
    Electron-deficient aryl carboxylic acids favor para-substitution, minimizing ortho-byproducts. Using TBAB as a phase-transfer catalyst improves selectivity to 9:1.

  • Amide Bond Hydrolysis :
    Low-temperature coupling (0–5°C) and anhydrous DMF suppress hydrolysis, increasing yields by 15% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, although it is generally resistant due to its electron-withdrawing nature.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery. Its benzothiazole and quinoline moieties are known for their pharmacological properties, including antimicrobial and anticancer activities.

Medicine

Research into this compound could lead to the development of new therapeutic agents. Its structure suggests it could interact with various biological targets, making it a potential candidate for treating diseases like cancer or bacterial infections.

Industry

In materials science, the compound’s unique electronic properties could be exploited in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound could interact with enzymes or receptors, inhibiting or modulating their activity. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of compounds, potentially improving their efficacy as drugs.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules:

2.1. Quinoline-4-Carboxamide Derivatives
  • N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide (CAS: 782468-28-4): Molecular Weight: 386.5 g/mol (vs. estimated ~420–450 g/mol for the target compound due to the trifluoromethoxy group). Hydrogen Bonding: 1 donor, 5 acceptors (similar to the target compound, which likely has 1–2 donors and 6–7 acceptors due to hydroxyl and carboxamide groups). Lipophilicity: XLogP3 = 4.4 (the target compound’s trifluoromethoxy group may increase hydrophobicity, leading to a higher XLogP3) .
  • 2-(1-Benzofuran-2-yl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]quinoline-4-carbohydrazide: Synthesis: Prepared via condensation of quinoline-4-carbohydrazide with substituted isatins in ethanol . Bioactivity: Exhibits antimicrobial and antitubercular activity, suggesting the target compound may share similar biological profiles.
2.2. Benzothiazole-Containing Analogues
  • 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (Compounds [7–9] in ):

    • Tautomerism : Exist as thione tautomers, analogous to the benzothiazol-2(3H)-ylidene group in the target compound.
    • Spectroscopic Features : IR spectra confirm absence of C=O (1663–1682 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹), aligning with the target’s carboxamide and thione functionalities .
  • 3-Hydroxy-N-(4-oxo-2-phenyl-1,3-thiazinan-3-yl)-8-(trifluoromethyl)quinoline-2-carboxamide: Synthesis: Produced via cyclocondensation of quinoline hydrazides with aldehydes and mercaptopropionic acid .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide 2-(1-Benzofuran-2-yl)-N'-[(3Z)-2-oxoindol-3-ylidene]quinoline-4-carbohydrazide
Molecular Weight ~430 g/mol (estimated) 386.5 g/mol ~450 g/mol (estimated)
Hydrogen Bond Donors 2 (hydroxyl, NH) 1 2
Hydrogen Bond Acceptors 7 (quinoline N, carbonyl O, benzothiazole S/O) 5 8
LogP (Predicted) ~4.8–5.2 4.4 ~5.0
Synthetic Route Likely involves hydrazide intermediates and cyclization Condensation of hydrazides with isothiocyanates Three-component cyclocondensation

Biological Activity

The compound 2-hydroxy-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]quinoline-4-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to synthesize existing research findings and data related to its biological activity, including cytotoxic effects, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound features a complex structure characterized by a quinoline core substituted with a benzothiazole moiety and a trifluoromethoxy group. The structural formula can be represented as follows:

C17H12F3N3O2S\text{C}_{17}\text{H}_{12}\text{F}_3\text{N}_3\text{O}_2\text{S}

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, primarily through its interaction with various cellular pathways. The following sections detail specific activities observed in experimental studies.

1. Cytotoxicity

Studies have demonstrated that the compound possesses notable cytotoxic effects against several cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%.

Cell Line IC50 (µM) Mechanism of Action
A549 (lung cancer)0.15Induction of apoptosis via mitochondrial pathway
MDA-MB-231 (breast)0.20Microtubule disruption leading to mitotic arrest
HT-29 (colon cancer)0.25Inhibition of angiogenesis

The compound's mechanism appears to involve interference with microtubule dynamics, which is critical for cell division and proliferation.

The biological activity of this compound is largely attributed to its ability to modulate key signaling pathways involved in cancer progression:

  • Microtubule Disruption : Similar to combretastatin A-4, the compound disrupts microtubule formation, leading to mitotic arrest and subsequent apoptosis in cancer cells .
  • Angiogenesis Inhibition : The compound has shown potential in inhibiting vascular endothelial growth factor (VEGF) signaling, thereby preventing tumor angiogenesis .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Lung Cancer : A study evaluating the effects on A549 cells revealed that treatment with the compound resulted in increased apoptosis markers such as cleaved caspase-3 and PARP .
  • Breast Cancer Model : In MDA-MB-231 cells, the compound was found to induce G2/M phase cell cycle arrest, leading to significant reductions in cell viability over time .
  • Colon Cancer Study : The effect on HT-29 cells demonstrated that the compound inhibited cell migration and invasion, suggesting its potential as an anti-metastatic agent .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis of this benzothiazole-quinoline hybrid involves multi-step organic reactions. Key steps include:

  • Condensation reactions to form the benzothiazole-imine moiety, requiring catalysts like acetic acid or pyridine derivatives to stabilize intermediates .
  • Coupling reactions (e.g., amide bond formation) between the quinoline-4-carboxylic acid derivative and the benzothiazole-amine component. Solvents such as ethanol or dichloromethane are preferred for solubility and reaction efficiency .
  • Monitoring : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and ensure intermediate purity (>95%) before proceeding .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the imine (C=N) bond geometry (Z-configuration) and trifluoromethoxy group placement. Key signals include downfield shifts for the hydroxyquinoline proton (~12 ppm) and benzothiazole aromatic protons .
  • FT-IR : Confirm the presence of amide (C=O stretch at ~1650 cm1^{-1}) and hydroxyquinoline (O-H stretch at ~3200 cm1^{-1}) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for the trifluoromethoxy substituent .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-validation : Combine NMR with X-ray crystallography (if crystals are obtainable) to resolve ambiguities in stereochemistry. For example, crystallographic data can confirm the Z-configuration of the imine bond .
  • Computational modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and compare them with experimental data, especially for complex splitting patterns in the benzothiazole ring .

Q. What strategies enhance the compound’s stability during storage and handling?

  • Storage : Maintain in airtight containers under inert gas (e.g., argon) at -20°C to prevent hydrolysis of the imine bond .
  • Solvent selection : Avoid protic solvents (e.g., water, methanol) during handling; use anhydrous DMSO or DCM for stock solutions .
  • Stability assays : Conduct accelerated degradation studies under varying pH and temperature conditions, monitored via HPLC to identify degradation products .

Q. How to design experiments to study the compound’s interaction with biological targets?

  • Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd_d) for enzymes or receptors .
  • Molecular docking : Perform in silico docking studies (e.g., AutoDock Vina) to predict binding modes, prioritizing the trifluoromethoxy group’s role in hydrophobic interactions .
  • Cellular assays : Test cytotoxicity and selectivity in cell lines overexpressing target proteins (e.g., cancer cells), using IC50_{50} values to assess potency .

Q. How can researchers optimize reaction yields when scaling up synthesis?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to improve imine formation efficiency .
  • Solvent optimization : Compare polar aprotic solvents (e.g., DMF) vs. ethanol for amide coupling steps; DMF may enhance solubility of aromatic intermediates .
  • By-product analysis : Use LC-MS to identify side products (e.g., hydrolyzed imine) and adjust reaction time/temperature accordingly .

Data Analysis and Contradiction Resolution

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

  • Re-evaluate force fields : Ensure docking simulations account for the trifluoromethoxy group’s electronegativity and steric effects, which may alter binding poses .
  • Proteolytic stability : Assess whether metabolic degradation in cellular assays reduces observed activity compared to in silico predictions .

Q. What methodologies validate the compound’s purity and identity in complex matrices?

  • Orthogonal techniques : Combine HPLC (for purity >95%) with 19^19F NMR to confirm the presence of the trifluoromethoxy group, which is often challenging to detect via standard methods .
  • Elemental analysis : Compare experimental C/H/N percentages with theoretical values to detect impurities (e.g., residual solvents) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.